![molecular formula C20H26N2O3 B2614233 3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one CAS No. 923690-78-2](/img/structure/B2614233.png)
3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of adamantane, which is a type of organic compound known for its unique cage-like structure . It is a part of the class of compounds known as unsaturated adamantane derivatives . These compounds are of significant interest in the field of chemistry due to their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .
Synthesis Analysis
The synthesis of unsaturated adamantane derivatives involves several steps. One of the most important lines of research in adamantane chemistry involves double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
The molecular structure of adamantane derivatives can be investigated using quantum-chemical calculations . These calculations can provide insights into the electronic structure of adamantane derivatives and help elucidate the mechanisms for their chemical and catalytic transformations .Applications De Recherche Scientifique
Structural and Molecular Insights
The study of adamantane derivatives reveals significant insights into their molecular and crystal structures. For instance, adamantane-containing thioureas exhibit specific conformational features, which are influenced by the degree of substitution on the thiourea core. These conformational properties affect their vibrational properties, as demonstrated through infrared and Raman spectroscopies, along with quantum chemical calculations. Such structural insights are crucial for understanding the reactivity and potential applications of these compounds in various domains, including material science and pharmaceuticals (Saeed, Flörke, & Erben, 2014).
Antiviral and Biological Activities
Adamantyl-containing aminoketones and their derivatives have been studied for their antiviral activities. These compounds are known for their high biological activity, which has prompted research into their potential as antiviral agents. The synthesis and characterization of these compounds, including their physicochemical properties, have been detailed, showcasing their relevance in pharmaceutical research and potential therapeutic applications (Makarova et al., 2003).
Antiproliferative Effects and Potential Therapeutics
The evaluation of adamantyl-phthalimides for their antiproliferative activity on various human cancer lines highlights the therapeutic potential of adamantane derivatives. These compounds exhibit significant antiproliferative activity, especially in compounds with specific structural modifications. Such research underscores the importance of adamantane derivatives in developing new cancer therapeutics (Horvat et al., 2012).
Catalytic and Chemical Reactivity
Research on the catalytic properties of adamantyl derivatives, such as their application in hydrocarbon to alcohol conversion, showcases their potential in chemical synthesis and industrial applications. The synthesis and characterization of various catalysts based on adamantane derivatives underline their efficiency and potential for broad application in chemical transformations (Narulkar et al., 2017).
Mécanisme D'action
Target of Action
The compound “3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one” contains an adamantane moiety, which is found in several drugs that interact with various targets, including ion channels and receptors . .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the target is an ion channel, the compound might alter the channel’s function, leading to changes in ion flow across the cell membrane .
Biochemical Pathways
The affected pathways would depend on the compound’s specific target and mode of action. Changes in ion flow, for example, could affect neuronal signaling or muscle contraction .
Pharmacokinetics
Adamantane derivatives are generally lipophilic, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound affects neuronal signaling, it could potentially have effects on cognition or behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state.
Propriétés
IUPAC Name |
3-(1-adamantylmethylamino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-19(17-2-1-3-18(9-17)22(24)25)4-5-21-13-20-10-14-6-15(11-20)8-16(7-14)12-20/h1-3,9,14-16,21H,4-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJPSNBRAQUCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

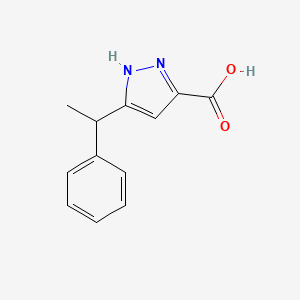

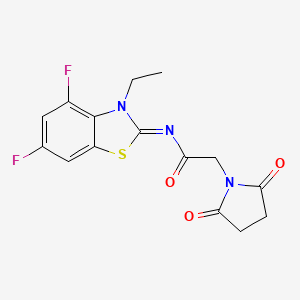


![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2614157.png)
![5-Octylsulfanyl-1H-[1,2,4]triazole](/img/structure/B2614158.png)
![(Z)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2614161.png)
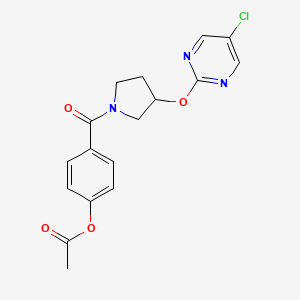
![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614163.png)
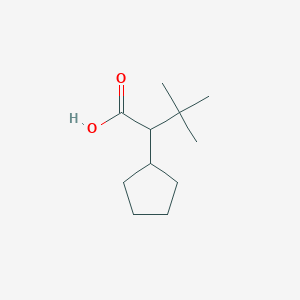
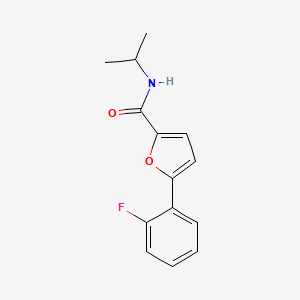
![N-[(3R,4R)-4-(Hydroxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2614167.png)
![2-[(2,6-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2614169.png)